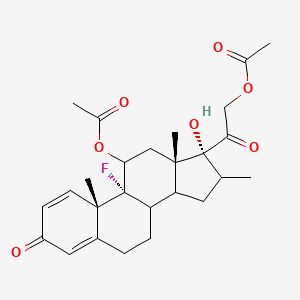

Medroxyprogesterone 17-acetate;MPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33FO7 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1 |

InChI Key |

GTECTIGXIMGLJQ-RPIKKDGXSA-N |

Isomeric SMILES |

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |

Origin of Product |

United States |

Fundamental Molecular Mechanisms of Medroxyprogesterone 17 Acetate Action

Progesterone (B1679170) Receptor (PR) Mediated Actions

The primary mechanism of MPA action involves its binding to and activation of progesterone receptors (PR). PRs are members of the steroid/thyroid hormone-retinoid receptor superfamily of ligand-activated nuclear transcription factors. medchemexpress.com The physiological effects of progestogens like MPA are typically mediated through two distinct signaling pathways: a slow genomic pathway involving the nuclear progesterone receptor (PR) and a rapid non-genomic pathway initiated at the cell membrane. nih.govnih.gov

Genomic Signaling Pathways of Progesterone Receptors

The classical, or genomic, signaling pathway of MPA is a relatively slow process that involves the regulation of gene expression. nih.govnih.gov In this pathway, MPA, like other progestogens, binds to intracellular progesterone receptors (PRs). researchgate.net Upon ligand binding, the receptor undergoes a conformational change, allowing it to bind directly to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. researchgate.netnih.gov This interaction modulates the transcription of these genes, leading to the synthesis of new proteins that carry out the cellular response. nih.gov

Alternatively, the MPA-activated PR can influence gene expression without directly binding to DNA. It can associate with other DNA-binding transcription factors, such as AP-1/c-Jun, c-Fos, ATF-2, Sp1, and Sp3, to regulate gene expression through an ERE-independent mechanism. drugbank.com Research shows that in the presence of both estrogen and a progestin, the progesterone receptor can remodel chromatin and redirect estrogen receptor (ER) binding to different genomic sites, thereby antagonizing estrogen signaling. researchgate.net

Receptor Binding Kinetics and Selectivity

The interaction of MPA with the progesterone receptor is characterized by its binding affinity, dissociation constants, and specificity for receptor subtypes.

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have different transcriptional activities. In a study of MPA-induced murine mammary carcinomas, it was found that progestin-dependent tumors and responsive progestin-independent tumors expressed higher levels of the PR-A isoform compared to PR-B. nih.gov This suggests a potential role for the differential expression of PR isoforms in the response to MPA. nih.gov

MPA binds to the progesterone receptor with high affinity. nih.gov Studies in human breast cancer cells have shown that macromolecules in the cytosol bind MPA with a high affinity, characterized by an association constant (Ka) of approximately 2 nM⁻¹. nih.gov In human uterine tissue, MPA has been shown to have a higher binding affinity for the progestin receptor than progesterone itself. nih.gov However, a direct comparison of binding affinities can be complex. For instance, in a human breast cancer cell line, it was observed that MPA caused receptor down-regulation at concentrations lower than its dissociation constant (Kdi) for the receptor binding sites, suggesting that other factors, like its interaction with the glucocorticoid receptor, may influence its apparent potency. nih.gov

| Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|

| Association Constant (Ka) | ~2 nM⁻¹ | Human mammary tumor cytosol | nih.gov |

| Binding Affinity | Higher than progesterone | Human uterus | nih.gov |

Interactions with Other Steroid Hormone Receptors

A key aspect of MPA's molecular pharmacology is its ability to bind to other steroid hormone receptors, a phenomenon sometimes referred to as ligand promiscuity. nih.gov This cross-reactivity is due to sequence homology within the ligand-binding domains of different steroid receptors. nih.gov MPA is known to interact with androgen, glucocorticoid, and to a lesser extent, mineralocorticoid receptors. medchemexpress.commedchemexpress.comahajournals.org

This interaction can lead to complex biological effects. For example, MPA's binding to the glucocorticoid receptor (GR) can trigger GR-mediated gene transcription. nih.gov In breast cancer cells, MPA's glucocorticoid activity has been shown to cause down-regulation of the progesterone receptor via the GR. nih.gov Furthermore, in the context of cardiovascular health, co-administration of MPA was found to completely abrogate the protective cardiovascular effects of 17β-estradiol in an animal model, supporting the hypothesis of complex interactions among estrogen, progesterone, glucocorticoid, androgen, and mineralocorticoid receptor signaling. ahajournals.org

| Receptor | Nature of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Glucocorticoid Receptor (GR) | Agonist | Activates GR-mediated gene transcription; Down-regulates progesterone receptor. | nih.govnih.gov |

| Androgen Receptor (AR) | Agonist/Antagonist | Exhibits anti-androgenic effects in rats by inducing hepatic testosterone (B1683101) reductase. | medchemexpress.comcaymanchem.com |

| Mineralocorticoid Receptor (MR) | Interaction | Contributes to complex signaling in cardiovascular injury and inflammation. | ahajournals.org |

| Estrogen Receptor (ER) | Interaction | In the presence of progestin, PR can redirect ER genomic binding. | researchgate.net |

Androgen Receptor (AR) Signaling and Transactivation

Medroxyprogesterone acetate (B1210297) exhibits notable activity as an androgen receptor (AR) agonist. nih.gov This interaction is significant as it suggests that some of the clinical effects of MPA may be mediated through androgenic pathways. nih.gov

Receptor Binding and Agonism : Studies have demonstrated that MPA binds to the AR. nih.govnih.gov This binding is not merely incidental; MPA actively transactivates the AR, initiating downstream androgenic signaling. nih.gov In human breast cancer cell lines, the androgenic effects of MPA were underscored by the observation that an antiandrogen could partially reverse the growth inhibition caused by high doses of MPA. nih.gov

Competitive Binding : Competitive binding assays have shown that androgens can displace MPA from the AR, but not from the progesterone receptor (PR) in cells expressing both receptors, indicating distinct binding to each receptor. nih.gov In cells expressing only the AR and not the PR, androgens and the antiandrogen anandron effectively competed with MPA for binding. nih.gov

| Receptor Interaction | Compound | Effect | Cell Lines |

| Androgen Receptor (AR) | Medroxyprogesterone acetate (MPA) | Agonist, induces AR transactivation | MDA-MB-453, ZR-75-1, CV-1 |

| Androgen Receptor (AR) | Anandron (antiandrogen) | Partially reverses MPA-induced growth inhibition | MDA-MB-453, ZR-75-1, T47-D |

Glucocorticoid Receptor (GR) Interactions

MPA is known to bind to the glucocorticoid receptor (GR) and exhibit glucocorticoid activity. physiology.orgnih.govnih.gov This off-target effect is believed to be responsible for some of the Cushingoid side effects observed with MPA use, such as fluid retention and weight gain. nih.govrxlist.com

GR-Mediated Gene Expression : Research has shown that MPA can stimulate the expression of genes that are typically regulated by glucocorticoids. For example, in renal collecting duct epithelia, MPA was found to increase the expression of α-epithelial Na channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (sgk1). physiology.orgnih.gov This stimulation was inhibited by a GR antagonist but not by a PR antagonist, indicating that the effect is mediated through the GR. physiology.orgnih.gov

Progesterone Receptor-Independent Action : The glucocorticoid effects of MPA are independent of its interaction with the progesterone receptor. physiology.orgnih.gov Studies using cells lacking the PR but expressing the GR have confirmed that MPA's ability to stimulate GR-driven reporter activity is dependent on the presence of a functional GR. physiology.orgnih.gov

| Receptor | Ligand | Effect on Gene Expression | Experimental Model |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone acetate (MPA) | Increased α-ENaC and sgk1 mRNA | M-1 and Madin-Darby canine kidney-C7 cells |

| Glucocorticoid Receptor (GR) | Dexamethasone | Increased α-ENaC and sgk1 mRNA | M-1 and Madin-Darby canine kidney-C7 cells |

| Glucocorticoid Receptor (GR) | RU-38486 (GR/PR antagonist) | Inhibited MPA-stimulated α-ENaC expression | M-1 cells |

| Progesterone Receptor (PR) | Org31710 (PR antagonist) | Did not inhibit MPA-stimulated α-ENaC expression | M-1 cells |

Mineralocorticoid Receptor (MR) Interactions

While MPA can induce effects typically associated with mineralocorticoids, such as changes in sodium and water balance, current evidence suggests this is primarily an indirect consequence of its action on the glucocorticoid receptor rather than a direct, high-affinity interaction with the mineralocorticoid receptor (MR). physiology.orgabcam.com Some synthetic progestins have been noted to have potential mineralocorticoid effects. physiology.org

Indirect Effects on Mineralocorticoid Target Genes : MPA has been shown to increase the mRNA levels of the classic mineralocorticoid target gene, α-ENaC, in the kidney cortex of adrenalectomized mice. physiology.orgnih.gov However, further investigation in cell lines revealed that this effect is mediated through the glucocorticoid receptor. physiology.orgnih.gov

Estrogen Receptor (ER) Modulation and Ligand Interference

The interaction of MPA with the estrogen receptor (ER) is complex and often indirect, primarily occurring through its agonist activities at other steroid receptors, particularly the AR.

Inhibition of Estrogen Production : At higher concentrations, MPA has been shown to inhibit the production of estrogen in cultured rat ovarian granulosa cells. nih.gov This is considered a progestin and glucocorticoid effect. nih.gov

AR-Mediated ERα Inhibition : As an AR agonist, MPA can influence ERα signaling. aacrjournals.org Research has shown that the AR can inhibit the transcriptional activity of ERα. aacrjournals.org The DNA-binding domain of the AR appears to be crucial for this inhibitory effect on ERα signaling. aacrjournals.org This suggests that by activating the AR, MPA can indirectly modulate estrogen-responsive pathways.

Modulation of Cellular Proliferation and Cell Cycle Progression

MPA exerts significant control over cellular proliferation and the cell cycle, with inhibitory effects observed in specific cell types. These effects are mediated by the induction of cell cycle inhibitors.

Inhibition of Decidual Stromal Cell Proliferation

In vitro studies have demonstrated the direct inhibitory effects of MPA on the proliferation of endometrial stromal cells, which are the precursors to decidual stromal cells. dntb.gov.ua This action is fundamental to its therapeutic use in certain gynecological conditions.

Mechanisms of Cell Cycle Arrest (e.g., p21-mediated)

MPA can induce cell cycle arrest by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors, notably p21 and p27. nih.gov

Induction of p21 and p27 : In endometrial carcinoma cells transfected with the progesterone receptor-B (PRB), MPA has been shown to suppress growth and stimulate the accumulation of both p21 and p27. nih.gov The accumulation of p21 was observed between 48 and 72 hours, while p27 accumulation occurred between 48 and 96 hours after MPA administration. nih.gov

p21-Mediated Arrest : The induction of p21 is a key mechanism for halting the cell cycle. nih.govnih.gov p21 can inhibit the activity of cyclin E/Cdk2, which is necessary to prevent cells from re-replicating their DNA from a G2-arrested state. nih.gov This p21-mediated inhibition is crucial for maintaining a sustained G2 arrest. nih.gov

| Cell Type | Compound | Effect | Key Mediators |

| Endometrial Carcinoma Cells (with PRB) | Medroxyprogesterone acetate (MPA) | Growth suppression, cell cycle arrest | p21, p27 |

| Human Endometrial Stromal Cells | Medroxyprogesterone acetate (MPA) | Inhibition of proliferation | - |

Stimulation of Mammary Gland Epithelial Cell Proliferation

MPA plays a significant role in stimulating the proliferation of mammary gland epithelial cells. This proliferative effect is a key aspect of its physiological and pathological actions in the breast. In BALB/c mice, the administration of MPA induces significant changes in the mammary glands, leading to hyperplasia. nih.gov This effect is believed to be mediated, at least in part, through a cross-talk with growth factors. For instance, the epidermal growth factor (EGF) has been shown to cooperate with MPA in inducing these architectural changes in the mammary gland. nih.gov

The proliferative response of mammary epithelial cells to progestins like MPA is a well-documented phenomenon and is considered a contributing factor to the increased risk of breast cancer associated with certain hormone therapies. oup.com The proliferative index of the normal human breast epithelium is highest during the luteal phase of the menstrual cycle, which is dominated by progesterone. nih.gov Synthetic progestins like MPA, when included in postmenopausal hormone replacement therapies, have been observed to increase mammary proliferation beyond the levels seen with estrogen alone. nih.gov

The signaling pathways involved in this proliferative response are complex. In mouse models, progesterone, acting through its receptor, stimulates the proliferation and morphogenesis of the luminal epithelium via paracrine signaling. nih.gov One of the key mediators in this process is the Receptor Activator of Nuclear Factor κB Ligand (RANKL). nih.gov Progesterone also promotes the expansion of mammary stem cells through paracrine signals, which are essential for the development of alveolar structures. nih.gov

The table below details the proliferative effects of MPA on mammary gland epithelial cells:

| Model System | Effect of MPA | Mediating Factors |

| BALB/c Mice | Induces mammary gland hyperplasia. nih.gov | Epidermal Growth Factor (EGF). nih.gov |

| Human Breast Epithelium | Increases proliferation, especially when combined with estrogens. nih.gov | - |

| Mouse Mammary Gland | Stimulates luminal epithelial cell proliferation and morphogenesis. nih.gov | Paracrine signaling, RANKL. nih.gov |

| Mouse Mammary Gland | Promotes expansion of mammary stem cells. nih.gov | Paracrine signals. nih.gov |

Induction of Apoptosis and Cellular Senescence

MPA can modulate programmed cell death (apoptosis) and cellular senescence, with its effects being highly context-dependent.

The tumor suppressor protein p53 plays a crucial role in mediating apoptosis in response to cellular stress and DNA damage. In some cancer cells, MPA's ability to induce apoptosis is linked to the p53 pathway. For instance, in certain ovarian carcinoma cell lines, progesterone has been shown to induce apoptosis and increase the expression of p53. bellissimomedical.com This suggests that in specific cellular contexts, MPA, as a progestin, may exert its pro-apoptotic effects through a p53-dependent mechanism. It has been demonstrated that treatment with estrogen and progesterone can lead to a sustained increase in p53-mediated apoptosis in the mammary epithelium. nih.gov This hormonal stimulation enhances the apoptotic response to DNA damage, an effect that is evident even with reduced p53 activity. nih.gov

However, the relationship between MPA and p53-dependent apoptosis is not universal across all cancer types. In some instances, MPA has been shown to protect cancer cells from apoptosis. In progesterone receptor-positive (PgR+) breast cancer cell lines like T47-D and MCF-7, MPA can protect against serum depletion-induced apoptosis. nih.gov This protective effect is associated with the modulation of apoptosis-related genes, where the induction of pro-apoptotic genes like HRK and BAK1 is prevented. nih.gov

Glutamate (B1630785), a major excitatory neurotransmitter, can induce neuronal apoptosis at high concentrations, a phenomenon known as excitotoxicity. nih.govresearchgate.net This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent activation of apoptotic pathways. nih.govresearchgate.net These pathways can be both caspase-dependent and independent, involving proteases like calpain and caspase-3, as well as the apoptosis-inducing factor (AIF). nih.gov While direct studies on the potentiation of glutamate-induced neuronal apoptosis by MPA are limited, the complex interplay of hormonal and neurotransmitter signaling in the brain suggests potential interactions.

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have both pro-survival and pro-death roles depending on the cellular context. In K562 myeloid leukemia cells, MPA has been shown to enhance apoptotic processes when combined with other agents. nih.govnih.gov It is hypothesized that while some treatments stimulate autophagy, MPA promotes apoptosis through specific progesterone receptors. nih.govnih.gov

Enzymatic and Protein Activity Modulation

MPA can influence the activity of various enzymes and proteins, contributing to its diverse physiological and pharmacological effects.

One of the key areas of MPA's enzymatic modulation is its metabolism by cytochrome P450 (CYP) enzymes. In human liver microsomes, CYP3A4 is the primary enzyme responsible for metabolizing MPA. nih.gov In rats, CYP3A1, CYP3A2, and CYP2A2 are involved in its metabolism, with CYP3A1 being the main enzyme in female rats. nih.gov MPA itself can also modulate the activity of these enzymes. For example, it can induce hepatic testosterone reductase activity in rats, leading to a decrease in plasma testosterone levels. caymanchem.com

MPA also affects the activity of proteins involved in cell signaling and function. In human breast cancer cells, MPA can induce the expression of cyclin D1, a key regulator of the cell cycle, through the phosphatidylinositol 3-kinase (PI3K)/Akt/nuclear factor-κB (NF-κB) cascade. oup.com It has also been shown to reduce the nuclear translocation of NF-κB in human endothelial cells. medchemexpress.com Furthermore, MPA can inhibit the expression of endothelial nitric oxide synthase (eNOS) and the expression of adhesion molecules like VCAM-1 and ICAM-1 in endothelial cells. medchemexpress.com In the context of the immune system, MPA has immunosuppressive effects, inhibiting the production of IFN-γ by peripheral blood mononuclear cells. caymanchem.com

The table below provides a summary of MPA's modulation of enzymatic and protein activity:

| Enzyme/Protein | Effect of MPA | Cell/System Type |

| Cytochrome P450 3A4 (CYP3A4) | Metabolizes MPA. nih.gov | Human Liver Microsomes |

| Cytochrome P450 3A1 (CYP3A1) | Primarily metabolizes MPA. nih.gov | Female Rat Liver Microsomes |

| Testosterone Reductase | Induces activity. caymanchem.com | Rat Liver |

| Cyclin D1 | Induces expression via PI3K/Akt/NF-κB. oup.com | Human Breast Cancer Cells |

| NF-κB | Reduces nuclear translocation. medchemexpress.com | Human Endothelial Cells |

| Endothelial Nitric Oxide Synthase (eNOS) | Inhibits expression. medchemexpress.com | Human Umbilical Vein Endothelial Cells (HUVECs) |

| VCAM-1, ICAM-1 | Reduces expression. medchemexpress.com | Human Endothelial Cells |

| IFN-γ | Inhibits production. caymanchem.com | Peripheral Blood Mononuclear Cells (PBMCs) |

Induction of Hepatic Testosterone Reductase Activity

MPA has been shown to significantly influence the hepatic metabolism of testosterone by modulating the activity of testosterone A-ring reductases. In a study involving male rats, the administration of MPA resulted in a two- to three-fold increase in the activity of hepatic testosterone A-ring reductase. oup.com This finding was corroborated in human studies, where the administration of MPA to normal male volunteers led to a substantial 200–500% increase in hepatic testosterone A-ring reductase activity. deepdyve.com This enzymatic induction was associated with a 28–58% rise in the metabolic clearance rate of testosterone, suggesting that MPA accelerates the breakdown of testosterone in the liver. deepdyve.com

Conversely, other research in rats has indicated a more complex regulatory role. In one study, MPA treatment was found to decrease the specific activity of NADPH- and NADH-5 alpha-reductase in the liver microsomes of female rats, and NADPH-5 alpha-reductase in male rats. nih.gov Furthermore, in vitro studies on human skin have shown that while progesterone can inhibit 5 alpha-reductase activity, MPA at similar concentrations did not exhibit this inhibitory effect. nih.gov These seemingly contradictory findings may be attributable to differences in the specific reductase isoenzymes, tissues, and species studied, highlighting the nuanced effects of MPA on steroid metabolism.

Table 1: Effect of Medroxyprogesterone 17-acetate on Hepatic Testosterone Reductase Activity

| Species | Enzyme | Effect of MPA | Reference |

| Human | Testosterone A-ring Reductase | 200-500% increase in activity | deepdyve.com |

| Rat (male) | Testosterone A-ring Reductase | 2-3 fold increase in activity | oup.com |

| Rat (female) | NADPH- & NADH-5 alpha-reductase | Decreased activity | nih.gov |

| Rat (male) | NADPH-5 alpha-reductase | Decreased activity | nih.gov |

Regulation of Matrix Metalloproteinase-9 (MMP-9) Activity

MPA has been demonstrated to regulate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue remodeling and disease processes. In a study utilizing C6 rat glial cells, treatment with MPA was found to inhibit the transcription of MMP-9. This led to a subsequent decrease in the production and secretion of the MMP-9 protein, which was observed to be mediated in part through the glucocorticoid receptor. The reduction in MMP-9 protein levels resulted in a dose-dependent decrease in its enzymatic activity. Consequently, this suppression of MMP-9 activity by MPA led to a reduction in the proteolytic degradation of amyloid-beta, a peptide centrally involved in the pathology of Alzheimer's disease.

Alterations in Cellular Metabolic Pathways

MPA can significantly alter cellular metabolism, particularly glucose metabolism, through its influence on key signaling pathways. These effects have been observed in various cell models, suggesting a broad impact of MPA on cellular bioenergetics.

Modulation of Glucose Metabolism in Specific Cell Models

Research has shown that MPA can modulate glucose metabolism in a cell-specific manner. In a study focusing on endometrial cancer-associated fibroblasts from obese women, MPA treatment was found to increase the mRNA expression of genes involved in glucose metabolism. nih.gov This suggests that in this specific cellular context, MPA enhances the capacity for glucose utilization. nih.gov Furthermore, studies on breast cancer cell lines have revealed that progestins, including MPA, can increase glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) for energy production. nih.gov This shift towards a more glycolytic phenotype is a hallmark of many cancer cells and can contribute to tumor progression. nih.gov

Activation of IRS2 Signaling Pathways

The metabolic effects of MPA are, in part, mediated through the activation of the Insulin (B600854) Receptor Substrate 2 (IRS2) signaling pathway. In cancer-associated fibroblasts from obese women with endometrial cancer, MPA was shown to induce the activation of IRS2. nih.gov This activation of IRS2 signaling, in turn, promotes glucose metabolism. nih.gov The IRS2 protein is a key adaptor molecule that links insulin and insulin-like growth factor receptors to downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical regulators of glucose uptake and metabolism. The finding that MPA can activate this pathway provides a direct molecular link between the progestin and the observed alterations in cellular glucose metabolism. nih.gov

Neurotransmitter System Interactions

MPA can also exert its effects by interacting with neurotransmitter systems in the central nervous system, most notably the GABAergic system.

GABA-A Receptor Modulation

MPA has been identified as a positive allosteric modulator of specific subtypes of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov Specifically, MPA enhances the function of α5β3γ2L and α2β3γ2S GABA-A receptors. nih.gov In electrophysiological recordings from dissociated rat preoptic area cells, MPA was shown to increase the amplitude of the cellular response to GABA. nih.gov Interestingly, MPA alone, even in the absence of GABA, was capable of directly activating these receptor subtypes. nih.gov However, MPA was found to be inactive at the α1β2γ2L GABA-A receptor subtype, indicating a degree of receptor subtype selectivity in its modulatory effects. nih.gov

The interaction of MPA with the GABAergic system is distinct from that of the natural hormone progesterone. Progesterone is metabolized to allopregnanolone, a potent positive modulator of GABA-A receptors. In contrast, MPA is not converted to allopregnanolone. Furthermore, a study in female rats demonstrated that progesterone treatment led to a downregulation of the mRNA expression for the α4 subunit of the GABA-A receptor in the CA1 region of the hippocampus, an effect that was not observed with MPA treatment. nih.gov This differential regulation of GABA-A receptor subunit expression highlights the unique neuroactive profile of MPA compared to endogenous progesterone.

Table 2: Medroxyprogesterone 17-acetate (MPA) Interaction with GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Effect of MPA | Reference |

| α5β3γ2L | Positive Allosteric Modulator & Direct Activator | nih.gov |

| α2β3γ2S | Positive Allosteric Modulator & Direct Activator | nih.gov |

| α1β2γ2L | Inactive | nih.gov |

| α4 subunit mRNA (rat hippocampus) | No downregulation (unlike progesterone) | nih.gov |

Immunomodulatory Mechanisms of Medroxyprogesterone 17 Acetate

Suppression of Innate Immune Responses

Medroxyprogesterone 17-acetate has been shown to suppress innate immune responses. oup.comnih.gov A key component of this suppression involves its effect on plasmacytoid dendritic cells (pDCs), which are crucial players in the early detection of viral pathogens. MPA inhibits the function of pDCs, reducing their production of Interferon-alpha (IFNα) and Tumor Necrosis Factor-alpha (TNFα) in response to stimulation by Toll-like receptor (TLR)-7, -8, and -9 ligands. oup.comnih.gov This inhibition of a critical cell type in the innate immune system underscores one of the primary mechanisms of MPA's immunomodulatory action. The immunosuppressive properties of MPA are thought to be exerted, in part, through its high-affinity binding to the glucocorticoid receptor (GR), which is expressed by multiple immune cell types. oup.comescholarship.org

Regulation of Cytokine Production and Secretion

A central feature of MPA's immunomodulatory activity is its profound ability to regulate the production and secretion of a wide array of cytokines, which are the signaling molecules that orchestrate immune responses.

Inhibition of Interferon-gamma (IFN-γ) Production

MPA consistently demonstrates a potent inhibitory effect on the production of Interferon-gamma (IFN-γ), a critical cytokine for cell-mediated immunity against intracellular pathogens. oup.comnih.govnih.gov This suppression is observed in various immune cell populations, including peripheral blood mononuclear cells (PBMCs) and activated T cells. oup.com Studies using established CD4+ T-cell clones have confirmed that MPA directly decreases the production and mRNA expression of IFN-γ. nih.govnih.gov This reduction in IFN-γ suggests that MPA could significantly influence antiviral immunity. nih.gov

| Cell Type | Effect of MPA | Observed Outcome | Reference |

|---|---|---|---|

| CD4+ T cells / PBMCs | Inhibition | Decreased IFN-γ production and mRNA expression | oup.comnih.govnih.gov |

| TCR-activated T cells | Inhibition | Reduced secretion of IFN-γ | nih.gov |

Influence on Other Inflammatory Cytokines

Beyond IFN-γ, MPA modulates a broad spectrum of other inflammatory cytokines. Research shows that MPA inhibits the secretion of key regulators of cellular and humoral immunity, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interleukin-6 (IL-6) by activated T cells. oup.com Furthermore, studies on human lymphoid tissue explants have shown that MPA treatment reduces the production of the pro-inflammatory cytokines IL-1β and IL-17A in a manner similar to the potent anti-inflammatory drug dexamethasone. mdpi.com

Conversely, while MPA decreases the production of many pro-inflammatory cytokines, it has been found to increase the production and mRNA expression of IL-22 by CD4+ Th22 cell clones. nih.govnih.gov This differential regulation highlights the complexity of MPA's immunomodulatory effects. Some studies also indicate that while estrogen therapy can increase levels of acute inflammatory proteins like C-reactive protein (CRP) and serum amyloid A (SAA), the concurrent administration of MPA can blunt or reverse this effect. ahajournals.orgahajournals.org

| Cytokine/Protein | Effect of MPA | Cell Type / Context | Reference |

|---|---|---|---|

| IL-1β | Inhibition | TCR-activated T cells, Tonsillar tissue explants | nih.govmdpi.com |

| IL-2 | Inhibition | Activated T cells | oup.com |

| IL-4 | Inhibition | TCR-activated T cells | nih.gov |

| IL-5 | Inhibition | CD4+ T cells | nih.govnih.gov |

| IL-6 | Inhibition | Activated T cells | oup.com |

| IL-12 | Inhibition | Peripheral blood cells | oup.com |

| IL-13 | Inhibition | CD4+ T cells, TCR-activated T cells | nih.govnih.govnih.gov |

| IL-17A | Inhibition | CD4+ T cells, Tonsillar tissue explants | nih.govnih.govmdpi.com |

| IL-22 | Increase | CD4+ Th22 cell clones | nih.govnih.gov |

| IL-22 | Decrease | Th17 cells, Tonsillar tissue explants | nih.govnih.govmdpi.com |

| TNF-α | Inhibition | Activated T cells, pDCs | oup.com |

| C-reactive protein (CRP) | Inhibition (of estrogen-induced increase) | Postmenopausal women | ahajournals.org |

| Serum amyloid A (SAA) | Inhibition (of estrogen-induced increase) | Postmenopausal women | ahajournals.org |

T Helper Cell Differentiation and Function

MPA directly influences the differentiation and function of CD4+ T helper (Th) lymphocytes, which are pivotal in directing the nature of an adaptive immune response.

Decreased Th1 Responses

A significant immunomodulatory effect of MPA is the direct inhibition of Type 1 T helper (Th1) responses. nih.govnih.govfrontiersin.org Th1 cells are characterized by their production of IFN-γ and are essential for immunity against intracellular bacteria and viruses. nih.gov Studies have shown that MPA, at concentrations equivalent to those found in serum after therapeutic use, can directly inhibit these Th1 responses. nih.govnih.govfrontiersin.org This effect is mediated, at least in part, by a decrease in the expression of T-bet, a key transcription factor required for Th1 differentiation. nih.govnih.gov The dampening of Th1 differentiation and the associated decrease in IFN-γ production represent a crucial mechanism by which MPA shifts the immune system away from a cell-mediated, pro-inflammatory response. nih.govfrontiersin.org

Decreased Th17 Responses

Medroxyprogesterone 17-acetate has been shown to directly suppress Th17 responses. nih.gov Th17 cells are critical for host defense against extracellular bacteria and fungi but are also implicated as pathogenic in various chronic inflammatory and autoimmune disorders. nih.gov

Studies using MPA at concentrations equivalent to those found in the serum of women using it for contraception show a marked decrease in the production and messenger RNA (mRNA) expression of key markers associated with Th17 cells. nih.govnih.gov Specifically, MPA reduces the expression of Interleukin-17A (IL-17A), the signature cytokine of Th17 cells. nih.gov

This inhibition is linked to MPA's effect on essential transcription factors that govern Th17 differentiation. Research demonstrates that MPA inhibits the expression of Retinoid-related orphan receptor C (RORC), a master regulator for Th17 cell development. nih.gov However, the expression of T-bet and Aryl hydrocarbon receptor (AHR) in Th17 cells is not inhibited by MPA. nih.gov This targeted suppression of RORC and IL-17A suggests a direct mechanism by which MPA curtails the Th17 inflammatory pathway. nih.gov

| Effect of MPA on Th17 Cells | Observation | Key Molecule |

| Cytokine Production | Decreased | Interleukin-17A (IL-17A) |

| Transcription Factor Expression | Decreased | Retinoid-related orphan receptor C (RORC) |

| Transcription Factor Expression | No significant effect | T-bet, Aryl Hydrocarbon Receptor (AHR) |

Increased Th22 Responses

In contrast to its effect on Th17 cells, Medroxyprogesterone 17-acetate enhances Th22 responses. nih.govnih.gov Th22 cells are a subset of T helper cells that primarily secrete Interleukin-22 (IL-22) and are involved in tissue protection and inflammation. nih.gov

Experimental findings reveal that MPA increases both the production and mRNA expression of IL-22 from established CD4+ Th22 cell clones. nih.gov This is a significant finding, as IL-22 can play a role in limiting tissue damage in the absence of the pro-inflammatory cytokine IL-17A. nih.gov While Th17 cells also produce IL-22, MPA treatment specifically decreases IL-22 production from this subset. nih.gov The net effect of MPA is a shift towards IL-22 production primarily by Th22 cells. nih.gov

The enhancement of Th22 function is associated with an upregulation of specific transcription factors. MPA treatment leads to increased mRNA expression of the Aryl hydrocarbon receptor (AHR) and T-bet within Th22 cell clones. nih.gov This suggests that MPA's therapeutic potential in controlling inflammation may be partly mediated by boosting the activity of Th22 cells. nih.gov

| Effect of MPA on Th22 Cells | Observation | Key Molecule |

| Cytokine Production | Increased | Interleukin-22 (IL-22) |

| Transcription Factor Expression | Increased | Aryl Hydrocarbon Receptor (AHR) |

| Transcription Factor Expression | Increased | T-bet |

Role of Aryl Hydrocarbon Receptor (AHR) Signaling

The Aryl Hydrocarbon Receptor (AHR) signaling pathway is central to the differential effects of Medroxyprogesterone 17-acetate on Th17 and Th22 cells. nih.gov AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including T cell differentiation. nih.govmdpi.com The expansion and function of IL-22-producing cells, in particular, appear to be regulated by the AHR transcription factor. nih.gov

Research suggests that MPA's ability to increase IL-22 production by Th22 cells is mediated by an increased expression of AHR in these cells. nih.gov By upregulating AHR and T-bet expression in Th22 clones, MPA promotes a cellular program directed towards IL-22 secretion. nih.gov This mechanism allows MPA to enhance tissue-protective responses while simultaneously dampening pro-inflammatory Th17 activity. nih.gov

In Th17 cells, MPA does not inhibit AHR expression. nih.gov Instead, its suppressive action is targeted at the Th17-specific transcription factor RORC. nih.gov The modulation of the AHR pathway in Th22 cells, but not Th17 cells, highlights a selective mechanism of action. This differential effect positions AHR signaling as a key mediator in the immunomodulatory profile of MPA, steering the T helper cell balance away from a Th17-dominant response and towards a Th22-dominant one. nih.govnih.gov This shift could be responsible for limiting tissue damage by promoting IL-22 in the absence of IL-17A. nih.gov

Endocrine System Interactions and Regulatory Effects of Medroxyprogesterone 17 Acetate

Suppression of Pituitary Gonadotropin Production

MPA effectively suppresses the production of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland. patsnap.com This is a key mechanism behind its use as a contraceptive. wikipedia.orgpatsnap.com By inhibiting the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, MPA prevents the downstream release of LH and FSH. patsnap.comnih.gov This suppression of the mid-cycle LH surge is crucial for preventing ovulation. patsnap.comnih.gov

The inhibition of gonadotropin production by MPA is a central aspect of its function in various medical applications. For instance, in the context of contraception, preventing follicular maturation and ovulation is the primary goal. patsnap.comdrugbank.com Studies have shown that MPA can be as effective as GnRH antagonists in preventing a premature LH surge during controlled ovarian stimulation for in vitro fertilization (IVF) procedures. nih.gov

Anti-Androgenic Mechanisms at the Cellular Level

While MPA itself possesses androgenic properties, it can also exhibit anti-androgenic effects under certain conditions. nih.govnih.gov This paradoxical behavior is rooted in its interaction with the androgen receptor (AR). MPA can bind to the AR and, in some contexts, act as an agonist, mimicking the effects of androgens like dihydrotestosterone (B1667394) (DHT). nih.govnih.gov

However, research has also demonstrated that MPA can antagonize the effects of androgens. In studies on normal human breast tissue, MPA was found to oppose the inhibitory effect of DHT on the proliferation of breast epithelial cells. nih.gov This anti-androgenic action was associated with the destabilization of the AR protein. nih.gov The ability of MPA to compete with androgens for binding to the AR is a key aspect of this mechanism. nih.gov

The following table summarizes the dual androgenic and anti-androgenic effects of MPA observed in different experimental models.

| Experimental Model | Observed Effect of MPA | Mechanism |

| Y-AR Human Breast Cancer Cells | Androgenic: MPA regulated a significant number of genes also regulated by DHT. | Binds to and activates the androgen receptor. nih.gov |

| MDA-MB-453 and ZR-75-1 Human Breast Cancer Cells | Androgenic: Induced AR transactivation. | Acts as an AR agonist. nih.gov |

| Normal Human Breast Tissue (ex vivo) | Anti-androgenic: Antagonized the anti-proliferative effect of DHT. | Associated with destabilization of the AR protein. nih.gov |

Interference with Endogenous Estrogenic Signaling in Target Tissues

MPA can interfere with the signaling of endogenous estrogens, primarily through its effects on estrogen receptors (ERs). Studies have shown that MPA can reduce the number of nuclear estrogen receptors in the epithelial cells of the endometrium. drugbank.com This downregulation of ERs can modulate the cellular response to estrogens.

In organ cultures of human breast tissue, treatment with MPA, both alone and in combination with 17β-estradiol, led to a decrease in the relative number of epithelial cells expressing both ERα and ERβ. nih.gov This suggests that MPA can directly impact the estrogen signaling pathway within breast tissue. Furthermore, in some vascular contexts, MPA has been shown to oppose the beneficial effects of estrogen, such as those related to vasodilation. ku.dknih.gov This interference may be due to complex interactions with signaling pathways downstream of the estrogen receptor. nih.govnih.gov

Influence on Neuroendocrine Feedback Loops

MPA's influence extends to the neuroendocrine feedback loops that govern the reproductive system, primarily the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgnih.govnih.gov By suppressing gonadotropin release, MPA disrupts the normal cyclical feedback between the ovaries, pituitary, and hypothalamus. patsnap.comnih.gov

The primary mechanism of this disruption is the inhibition of GnRH release from the hypothalamus. patsnap.comnih.gov This, in turn, reduces the pituitary's secretion of LH and FSH, leading to a decrease in the production of gonadal hormones like estrogen and testosterone (B1683101). wikipedia.orgoup.com This interruption of the normal feedback loop is fundamental to MPA's contraceptive efficacy and its use in managing conditions like endometriosis and certain types of cancer. wikipedia.orgdrugbank.com The sustained suppression of the HPG axis by MPA leads to a state of anovulation and amenorrhea in many users. nih.gov

Research Methodologies and Preclinical Models in Mechanistic Studies of Medroxyprogesterone 17 Acetate

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models, which involve the use of cells grown in a controlled laboratory setting, provide a powerful tool to dissect the direct effects of MPA on specific cell types and molecular pathways, absent the complexities of a whole organism.

Primary Cell Cultures

Primary cell cultures, derived directly from tissues, offer a model that closely mimics the physiological state of cells in the body.

Decidual Stromal Cells: The process of decidualization, the transformation of endometrial stromal cells, is critical for successful embryo implantation. nih.gov In vitro studies using primary cultures of human and mouse endometrial stromal cells have been pivotal in understanding the role of MPA in this process. nih.govresearchgate.net For instance, research has shown that MPA can induce the differentiation of these cells into decidual cells, a process that is dependent on progesterone (B1679170). nih.gov Furthermore, studies have utilized these models to investigate the molecular signaling involved, such as the role of specific transcription factors. researchgate.net

Human Endothelial Cells: The vascular endothelium plays a crucial role in cardiovascular health. Primary cultures of human umbilical vein endothelial cells (HUVECs) have been used to investigate the direct effects of MPA on endothelial function. Research using these models has shown that MPA can inhibit the expression of endothelial nitric oxide synthase (eNOS) and reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, which are involved in inflammation. medchemexpress.com These findings provide insights into the potential mechanisms by which MPA might influence cardiovascular processes.

Hippocampal Neurons: To explore the neurological effects of MPA, researchers utilize primary cultures of hippocampal neurons from embryonic rats. nih.govpnas.org Studies using these models have revealed that MPA can antagonize the neuroprotective effects of estradiol (B170435). pnas.org For example, MPA has been shown to block the ability of estradiol to attenuate the rise in intracellular calcium induced by excitotoxic glutamate (B1630785). pnas.org Furthermore, MPA was found to abolish the enhancement of mitochondrial respiration in hippocampal neurons and glia that is typically induced by estradiol. nih.gov These preclinical findings raise important questions about the long-term neurological health implications of MPA use. nih.gov

Established Cell Lines

Established cell lines, which are immortalized and can be cultured indefinitely, offer a consistent and reproducible system for studying the effects of MPA.

Cancer Cell Lines: A significant body of research on MPA's mechanisms has been conducted using various cancer cell lines.

Endometrial Cancer Cells: The Ishikawa cell line is a well-established model for endometrial cancer. nih.govspandidos-publications.com Studies have used this cell line and its sub-populations to investigate MPA resistance. nih.gov Research has shown that MPA can inhibit the growth of endometrial cancer cells, but some cancer stem-like cells may exhibit resistance. nih.gov

Breast Cancer Cells: Cell lines such as T-47D, MCF-7, ZR 75-1, BT 474, and MDA-MB-361, which are estrogen and progesterone receptor-positive, have been instrumental in demonstrating the direct growth-inhibitory effects of MPA. nih.gov In the T-47D cell line, MPA-induced growth inhibition is associated with an accumulation of cells in the G0-G1 phase of the cell cycle. nih.gov

C6 Glioma Cells: The C6 rat glioma cell line has been used to study the effects of MPA on brain tumors. researchgate.netnih.gov Research indicates that MPA can inhibit the growth of C6 glioma cells and sensitize them to chemotherapy. researchgate.net Electron microscopy studies have revealed that MPA, alone and in combination with other agents, can induce mitochondrial proliferation and autophagy in these cells. nih.gov

COS-1 and End1/E6E7 Cells: COS-1 cells, derived from monkey kidney tissue, are often used in transfection studies to investigate receptor-mediated effects. nih.gov For example, they have been used as controls in studies examining the expression of steroid receptors. nih.govplos.org The End1/E6E7 cell line, a model for the endocervical epithelium, has been used to explore the differential effects of MPA compared to other progestins on inflammatory gene expression. nih.gov These studies have shown that MPA can regulate inflammatory genes via the glucocorticoid receptor. nih.gov

Co-culture Systems and Organotypic Models

To better recapitulate the complex interactions between different cell types within a tissue, researchers employ co-culture systems and organotypic models.

Epithelial and Stromal Co-culture: A co-culture system involving mouse endometrial epithelial and stromal cells has been developed to investigate the paracrine signaling that mediates decidualization. nih.gov This model allows for the study of how these two cell types communicate to orchestrate this crucial reproductive process. nih.gov

Organotypic Endometrial Model: A novel organotypic culture system for normal human endometrium has been established by culturing epithelial cells as glandular organoids within an extracellular matrix, with stromal cells cultured below. nih.gov This model has been used to study the effects of estradiol and MPA on cell proliferation and the expression of estrogen and progesterone receptors. nih.gov In this system, estradiol was found to increase epithelial cell proliferation, an effect that was significantly decreased in the presence of MPA. nih.gov This model provides a valuable in vitro system to screen the effects of steroid compounds on the human endometrium. nih.gov

Human Lymphoid Tissue Explants: To study the immunomodulatory effects of MPA in a more physiologically relevant context, human tonsillar tissue explants have been utilized. mdpi.com These ex vivo models have been used to investigate the impact of MPA on HIV-1 production and cytokine release in lymphoid tissue, a primary site of HIV-1 pathogenesis. mdpi.com

Preclinical Animal Models for Mechanistic Investigations

Animal models are indispensable for studying the systemic effects of MPA and its interactions with other hormones in a living organism.

Rodent Models in Reproductive Biology Research

Rats and mice are widely used to investigate the effects of MPA on the reproductive system.

Decidualization and Implantation: Rodent models have been fundamental in studying decidualization, a progesterone-dependent process essential for embryo implantation. nih.gov While in humans this process occurs spontaneously, in rodents, it requires the presence of a blastocyst, highlighting the importance of epithelial-stromal communication. nih.gov

Inflammation-Induced Preterm Birth: A mouse model of inflammation-induced preterm birth has been used to investigate the effects of MPA on the cervix. nih.gov In this model, MPA was shown to forestall the inflammation-induced reduction in collagen structure in the cervix, suggesting a potential mechanism by which progestational agents may help prevent preterm birth. nih.gov

Hormonal Effects on the Brain: Ovariectomized female rats are a common model to study the effects of hormone replacement. nih.gov Research using this model has shown that MPA, both alone and in combination with estradiol, can lead to diminished levels of mitochondrial proteins involved in energy metabolism in the brain. nih.gov

Animal Models for Studying Hormonal Interactions and Cardiovascular Physiology

Animal models have been crucial in elucidating the complex interplay between MPA, estrogens, and the cardiovascular system.

Myocardial Ischemia and Reperfusion: An in vivo model of myocardial ischemia and reperfusion in New Zealand White rabbits has been used to examine the cardiovascular effects of MPA in combination with 17β-estradiol. physiology.orgnih.gov These studies demonstrated that while estradiol alone had a cardioprotective effect, reducing infarct size, the addition of MPA antagonized this effect. physiology.orgnih.gov MPA also reversed the beneficial effects of estradiol on reducing markers of cardiac damage and inflammation. nih.gov

Coronary Artery Atherosclerosis: Surgically postmenopausal cynomolgus monkeys fed atherogenic diets serve as a valuable nonhuman primate model for studying atherosclerosis. ahajournals.orgahajournals.org Research using this model has shown that while conjugated equine estrogens (CEE) alone significantly reduced the extent of coronary artery atherosclerosis, the addition of MPA antagonized this protective effect. ahajournals.orgahajournals.org

Chronic Myocardial Infarction in Rats: Ovariectomized rats with induced myocardial infarction have been used to study the long-term effects of MPA on cardiac remodeling and dysfunction. bohrium.com This model allows for the investigation of how MPA, alone or in combination with estradiol, affects cardiac function in the context of chronic heart failure. bohrium.com

Mechanistic Studies in Specific Disease Models

The mechanisms of Medroxyprogesterone 17-acetate (MPA) have been investigated in various disease models, revealing complex and context-specific actions.

In endometrial cancer research, studies have explored the mechanisms of MPA resistance using cancer cell lines. One study using Ishikawa endometrial cancer cells identified a sub-population of cells, termed side-population (SP) cells, which exhibit cancer stem cell-like properties and greater resistance to MPA. nih.gov The inhibitory effect of MPA on cell growth was found to be dependent on both concentration and time. nih.gov However, the Ishikawa-SP cells were significantly more resistant to MPA-induced apoptosis compared to the non-SP cells. nih.gov The mechanism of this resistance may be linked to the inherent properties of cancer stem-like cells and differences in cell apoptosis pathways. nih.gov After treatment with MPA, the apoptosis rates were significantly lower in the SP cells compared to the non-SP cells and the general Ishikawa cell population. nih.gov

Table 1: Effect of MPA on Endometrial Cancer Cell Lines

| Cell Type | Apoptosis Rate after MPA Treatment (%) | Clone Formation Efficiency (%) |

|---|---|---|

| Ishikawa (Parental) | 4.64 ± 0.18 | N/A |

| Ishikawa-SP (Side-Population) | 4.01 ± 0.43 | 6.02 ± 1.17 |

| Ishikawa-non-SP (Non-Side-Population) | 9.30 ± 0.67 | 0.53 ± 0.20 |

Data derived from a study on endometrial cancer side-population cells. nih.gov

In the context of sickle cell disease , research indicates that MPA may reduce sickle-cell related pain. nih.gov Clinical studies are underway to investigate the clinical and biomarker effects of depot MPA in women with the disease, with primary outcomes focused on the frequency of vaso-occlusive episodes. clinicaltrials.gov

In neuroendocrine research , studies comparing MPA to progesterone in animal models have revealed differential effects on the brain. In ovariectomized rats, progesterone was found to down-regulate the mRNA expression for the α4 subunit of GABA-A receptors in the CA1 region of the hippocampus. nih.gov In contrast, MPA did not produce the same effect, suggesting that these two progestins can have different effects on neuroendocrine function. nih.gov MPA may also exert effects on the vascular system by reducing the expression of endothelial adhesion molecules and inhibiting NF-κB nuclear translocation in human endothelial cells. medchemexpress.com

Computational and Systems Biology Approaches

Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling techniques are crucial for understanding how MPA interacts with its target receptors. MPA is a synthetic steroid that interacts with progesterone, androgen, and glucocorticoid receptors. medchemexpress.com Its binding and subsequent activity are complex and can be influenced by cellular factors.

Studies using breast cancer cell lines (MDA-MB-231) have shown that the transcriptional activity of MPA via the progesterone receptor A (PR-A) is dependent on the density of the receptor within the cell. nih.gov Comparative dose-response analyses demonstrated that MPA displays differential agonist efficacies and potencies for PR-A transactivation, and these characteristics are modulated in a progestin-specific and receptor density-specific manner. nih.gov This suggests that varying expression levels of PR-A in different tissues and diseases could lead to differential responses to MPA. nih.gov

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling help to identify the key molecular features required for a ligand to bind to its receptor. mdpi.comscienceopen.com These models indicate the importance of features such as aromatic rings, hydrogen bond donors, molecular hydrophobicity, and steric influence for effective receptor binding within the catalytic cleft of the progesterone receptor. mdpi.comscienceopen.com Such structure-function analyses help to explain the molecular interactions between ligands like MPA and the progesterone receptor. mdpi.comscienceopen.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Interpretation

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to predict the movement and metabolism of drugs within the body based on physiological and biochemical parameters. mdpi.com This methodology has been applied to MPA to provide mechanistic interpretations of its pharmacokinetic profile, particularly for long-acting injectable formulations.

A PBPK modeling approach was used to mechanistically describe the in vivo behavior of a subcutaneous MPA suspension. mdpi.com This study used a model incorporating subcutaneous administration in rabbits to understand formulation performance and then extrapolated the findings to predict human exposure. mdpi.com Such models can account for tissue-specific responses, like inflammation at the injection site, which can impact the drug's in vivo performance. mdpi.com

Another semimechanistic pharmacokinetic model was developed for depot MPA to understand drug-drug interactions. nih.govresearchgate.net This model was informed by a pooled analysis of plasma MPA concentrations from women who were also receiving antiretroviral or antituberculosis treatments. researchgate.net The model identified that co-administration of certain drugs significantly alters MPA clearance, which is primarily handled by the cytochrome P450 (CYP3A4) enzyme. researchgate.net

Table 2: Impact of Co-administered Drugs on Medroxyprogesterone Acetate (B1210297) (MPA) Clearance

| Co-administered Drug(s) | Effect on MPA Clearance | Percentage Change in Clearance |

|---|---|---|

| Efavirenz | Increase | +24.7% |

| Efavirenz + Antituberculosis Treatment (Rifampicin + Isoniazid) | Increase | +52.4% |

| Lopinavir/Ritonavir | Decrease | -28.7% |

| Nelfinavir | Decrease | -15.8% |

Data derived from a semimechanistic pharmacokinetic model. nih.govresearchgate.net

Application of Mechanistic Systems Modeling in Preclinical Research

Mechanistic systems modeling, including PBPK, is applied in preclinical research to simulate and predict a drug's behavior, thereby guiding further development and clinical application.

The PBPK model for depot MPA was used to run simulations to predict the impact of drug-drug interactions on contraceptive efficacy. nih.govresearchgate.net The simulations predicted an increased risk of subtherapeutic MPA concentrations in women taking efavirenz, particularly those with higher body weight. nih.govresearchgate.net This mechanistic modeling was then used to explore alternative dosing strategies, suggesting that dosing every 8 to 10 weeks, instead of the standard 12, could mitigate the risks associated with these drug interactions. nih.govresearchgate.net

Similarly, the mechanistic modeling of subcutaneous MPA in rabbits was a critical preclinical step. mdpi.com By delineating the in vivo performance and dissolution of MPA from different formulations in an animal model, researchers could build a foundation to predict human pharmacokinetics, supporting the development of generic long-acting injectable products. mdpi.com These models provide a crucial link between measurable formulation attributes and the desired therapeutic concentrations at the site of action. youtube.com

Structure Activity Relationship Sar Studies of Medroxyprogesterone 17 Acetate

Elucidation of Structural Determinants for Specific Receptor Activation or Inhibition

The specific chemical modifications to the progesterone (B1679170) backbone in MPA are what determine its unique receptor interaction profile. The foundational four-ring steroid structure provides the necessary scaffold to fit within the ligand-binding domains of steroid receptors. nih.gov

Key structural determinants include:

6α-methyl group : The addition of a methyl group at the C6α position is a defining feature of MPA. caymanchem.comnih.gov This group provides steric hindrance that protects the molecule from metabolic degradation, thus enhancing its potency and half-life. It also alters the conformation of the steroid's A-ring, which can influence receptor binding and activation.

17α-acetoxy group : The acetate (B1210297) ester at the C17α position is another critical modification. caymanchem.comnih.gov This bulky group enhances progestational activity significantly compared to the simple hydroxyl group found on its precursor, medroxyprogesterone. nih.gov This modification is crucial for its potent agonist activity at the PR and also contributes to its affinity for the AR and GR.

The combination of these features allows MPA to bind to and activate the PR, AR, and GR. medchemexpress.com The precise fit and the resulting interactions, such as hydrogen bonds and van der Waals forces with the amino acid residues in the receptor's ligand-binding pocket, induce conformational changes that lead to receptor activation. physiology.orgnih.gov For instance, the glucocorticoid-like effects of MPA are attributed to its ability to bind to the GR and stimulate the expression of glucocorticoid-responsive genes. physiology.org

Comparative Studies with Other Progestins and Steroids

Comparing MPA with other steroid hormones is essential to understand its specific pharmacological actions.

Progesterone : MPA was designed as a synthetic alternative to natural progesterone. Studies show that while both have a strong affinity for the PR, MPA also has significant glucocorticoid activity, which progesterone lacks. researchgate.net In breast cancer cells, MPA's effects are predominantly mediated by the GR, whereas progesterone's effects require the PR. researchgate.net

Norethisterone Acetate (NET-A) : Both MPA and NET-A are synthetic progestins used in hormone therapy. nih.gov A comparative study found that both MPA and NET-A are potent agonists of the androgen receptor, with binding affinities similar to the natural androgen DHT. nih.gov However, they may induce different promoter-specific actions via the AR, suggesting subtle structural differences lead to distinct biological activities. nih.gov

Drospirenone (B1670955) : Derived from spironolactone, drospirenone has a different receptor profile from MPA. nih.gov It is noted for its anti-androgenic and anti-mineralocorticoid activities, which contrasts with the androgenic and glucocorticoid activities of MPA. nih.govnih.gov While both MPA and drospirenone have comparable binding affinities for the PR, MPA has been shown to be more potent in inducing certain cellular responses, such as breast cancer cell migration. nih.gov

17β-Estradiol : As the primary estrogen, its structure, particularly the phenolic A-ring, confers high specificity for the estrogen receptor. MPA lacks this feature and therefore does not bind to the ER, highlighting the stringent structural requirements for receptor-ligand recognition. nih.gov

Dihydrotestosterone (B1667394) (DHT) : MPA exhibits a binding affinity for the androgen receptor that is comparable to that of the potent endogenous androgen, DHT. nih.gov This structural mimicry explains the androgenic effects observed with MPA, as it can compete with DHT and activate the AR. nih.gov

These comparisons underscore how specific modifications to the steroid skeleton, such as those in MPA, result in a unique and complex pharmacological profile with wide-ranging biological effects mediated through several steroid hormone receptors.

Molecular Basis of Therapeutic Response and Resistance in Preclinical Contexts

Molecular Pathways Underlying Observed Therapeutic Effects in Cell and Animal Models

Medroxyprogesterone 17-acetate (MPA) exerts its therapeutic effects in cancer through a complex interplay of molecular pathways, primarily mediated by its interaction with steroid hormone receptors. As a synthetic progestin, MPA's principal mechanism of action involves binding to and activating the progesterone (B1679170) receptor (PR). patsnap.com This interaction triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. patsnap.comnih.gov

In preclinical models of endometrial and breast cancer, the therapeutic response to MPA is often linked to its ability to induce cell cycle arrest and apoptosis. In endometrial cancer cells, MPA has been shown to activate endoplasmic reticulum (ER) stress through a progesterone-PRB (progesterone receptor B) pathway, leading to the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). nih.gov This suggests that the induction of ER stress is a key molecular mechanism underlying the inhibitory effect of MPA on PR-positive endometrial cancer cells. nih.gov Furthermore, in some cancer cell lines, MPA can induce apoptosis through a p53-dependent mechanism. drugbank.com

The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is also modulated by MPA. In progestin-sensitive endometrial cancer cells, MPA can inhibit the PI3K/AKT pathway, contributing to its anti-proliferative effects. nih.gov This inhibition can be mediated by the upregulation of tumor suppressor genes or the downregulation of growth-promoting factors.

In animal models, MPA has demonstrated efficacy in preventing the progression of cervical intraepithelial neoplasia (CIN) to invasive cancer. conicet.gov.ar This preventive effect is associated with the inhibition of cell proliferation and the promotion of apoptosis within the CIN lesions, and is dependent on the presence of functional progesterone receptors. conicet.gov.ar

Beyond its direct effects on cancer cells, MPA can also influence the tumor microenvironment. For instance, it has been shown to decrease the secretion of interleukin-6 and parathyroid hormone-related protein in certain cancer cell lines, which can impact tumor growth and metastasis. oup.com

The following table summarizes key molecular pathways involved in the therapeutic effects of MPA in preclinical models.

| Pathway/Mechanism | Effect of MPA | Cell/Animal Model | Key Findings |

| Progesterone Receptor (PR) Signaling | Activation | Endometrial and Breast Cancer Cells | MPA binds to PR, leading to transcriptional regulation of target genes involved in cell cycle and apoptosis. patsnap.comnih.gov |

| Endoplasmic Reticulum (ER) Stress | Induction | Endometrial Cancer Cells (Ishikawa) | MPA activates ER stress via the progesterone-PRB pathway, upregulating the pro-apoptotic factor CHOP. nih.gov |

| PI3K/AKT/mTOR Pathway | Inhibition | Progestin-sensitive Endometrial Cancer Cells | MPA blocks the PI3K/AKT pathway, leading to inhibition of cell proliferation. nih.gov |

| Apoptosis | Induction | Various Cancer Cell Lines | MPA can induce p53-dependent apoptosis and increase the expression of Fas and FasL. drugbank.comnih.gov |

| Cervical Cancer Progression | Inhibition | HPV Transgenic Mouse Model | MPA prevents the progression of CIN to invasive cancer by inhibiting proliferation and promoting apoptosis in a PR-dependent manner. conicet.gov.ar |

Mechanisms of Acquired Resistance at the Cellular Level

The development of resistance to MPA is a significant clinical challenge. Preclinical studies have begun to unravel the complex molecular mechanisms that underlie acquired resistance at the cellular level. These mechanisms often involve alterations in cancer stem cell populations and aberrant progesterone receptor signaling.

Role of Cancer Stem Cell-like Properties in Resistance

Cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, are increasingly implicated in therapeutic resistance. mdpi.com The role of MPA in modulating CSC populations appears to be context-dependent.

In some models of breast cancer, MPA treatment has been shown to enrich the CSC pool. oatext.com Studies using T47-D human breast cancer cells demonstrated that MPA can increase the expression of the CSC marker CD44 and enhance aldehyde dehydrogenase (ALDH) activity, another hallmark of CSCs. oatext.com This enrichment of CSCs is dependent on the progesterone receptor, as it can be blocked by the PR antagonist RU-486. oatext.com The induction of CD44 variants, such as v3 and v6, by MPA may contribute to increased metastatic potential. oatext.com

Conversely, in endometrial cancer models, the findings are more varied. One study showed that MPA treatment decreased the population of CD133+ CSCs in both Ishikawa (ER/PR positive) and KLE (ER/PR negative) endometrial cancer cell lines. mdpi.com This suggests that in certain contexts, MPA may target and reduce the CSC population.

However, other studies on endometrial cancer have shown that side-population (SP) cells, which exhibit cancer stem-like properties, are more resistant to MPA. nih.gov In a study using Ishikawa endometrial cancer cells, the SP cells showed a lower apoptotic rate after MPA treatment compared to the non-SP cells. nih.gov This resistance was associated with higher expression of the breast cancer resistance protein (BCRP) and a greater clone formation efficiency. nih.gov

The table below summarizes the differential effects of MPA on cancer stem cell markers in preclinical studies.

| Cancer Type | Cell Line | CSC Marker(s) | Effect of MPA | Key Findings |

| Breast Cancer | T47-D | CD44, ALDH | Increased expression/activity | MPA enriches the CSC pool in a PR-dependent manner. oatext.com |

| Endometrial Cancer | Ishikawa, KLE | CD133 | Decreased population | MPA treatment led to a reduction in the percentage of CD133+ cells. mdpi.com |

| Endometrial Cancer | Ishikawa | Side-Population (SP) | Increased resistance | SP cells, with CSC-like properties, were more resistant to MPA-induced apoptosis. nih.gov |

Aberrant Progesterone Receptor Signaling in Pathological Cells

Alterations in progesterone receptor (PR) signaling are a cornerstone of acquired resistance to MPA. These aberrations can manifest as changes in PR expression levels, the expression of different PR isoforms, or alterations in the downstream signaling pathways.

A common mechanism of resistance is the downregulation of PR expression. nih.gov Continuous exposure to progestins can lead to a decrease in PR levels, particularly the PRB isoform, rendering the cancer cells less sensitive to the therapeutic effects of MPA. nih.gov This reduction in PR expression can be a result of epigenetic modifications, such as DNA methylation of the PR gene promoter. mdpi.com

Furthermore, resistance can emerge from the activation of alternative signaling pathways that bypass the need for functional PR signaling or that actively counteract the effects of MPA. In some progestin-resistant endometrial cancer cells, MPA fails to inhibit the PI3K/AKT pathway and may even activate it through a PR-independent route. nih.gov This aberrant activation of pro-survival pathways can override the therapeutic effects of MPA.

Crosstalk between PR and other signaling pathways, such as those involving growth factor receptors, can also contribute to resistance. For example, the overexpression of progesterone receptor membrane component-1 (PGRMC1) has been shown to enhance the proliferative effects of MPA, especially in the presence of growth factors. csu.edu.au

The following table outlines key mechanisms of aberrant PR signaling leading to MPA resistance.

| Mechanism | Description | Cancer Type | Key Findings |

| Downregulation of PR Expression | Reduced levels of progesterone receptors, particularly PRB, leading to decreased sensitivity to MPA. nih.gov | Endometrial Cancer | Continuous progestin administration can cause a decrease in PRB levels, contributing to resistance. nih.gov |

| Altered PR Isoform Ratio | A shift in the balance between PRA and PRB isoforms can alter the cellular response to MPA. | Breast Cancer | Unresponsive tumors may have lower overall PR expression or altered PR isoform ratios. conicet.gov.ar |

| Functionally Altered PR Isoforms | Expression of PR variants that are unable to mediate the therapeutic effects of MPA. | Breast Cancer | Some resistant tumors express PR isoforms that may be functionally altered, explaining the lack of hormone response. conicet.gov.ar |

| Activation of Alternative Signaling Pathways | MPA-resistant cells may activate pro-survival pathways like PI3K/AKT independently of PR. nih.gov | Endometrial Cancer | In resistant cells, MPA can activate the PI3K/AKT pathway, promoting proliferation instead of inhibiting it. nih.gov |

Q & A

Q. What are the key pharmacokinetic parameters of MPA, and how can they be experimentally determined?

MPA exhibits a volume of distribution of 20±3 L and a mean clearance rate of 1668±146 L/day, with high inter-patient variability (1600–4000 L/day) . Key metabolites include 6β-, 2β-, and 1β-hydroxylated derivatives, formed via hepatic beta-hydroxylation . To study pharmacokinetics:

- Methodology: Use radiolabeled MPA in animal models (e.g., rats) to track absorption, distribution, and elimination. Combine high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS/MS) for precise quantification of parent compounds and metabolites in plasma, urine, and feces .

- Data Analysis: Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate clearance, half-life, and bioavailability. Account for inter-species differences when extrapolating to humans .

Q. How does MPA interact with steroid receptors, and what assays are used to study these interactions?

MPA binds progesterone, androgen, and glucocorticoid receptors, with partial agonist/antagonist activity depending on tissue context .

- Methodology:

- Competitive Binding Assays: Use radioligands (e.g., H-progesterone) in receptor-positive cell lines (e.g., breast cancer MCF-7 cells) to measure displacement efficiency .

- Transcriptional Activity: Employ luciferase reporter assays in cells transfected with receptor-specific response elements (e.g., GRE for glucocorticoid receptor) to quantify dose-dependent activation/repression .

Q. What standardized analytical techniques are recommended for quantifying MPA in biological samples?

- ELISA: Suitable for high-throughput screening in tissues (e.g., detecting illegal use in livestock). Validate with spiked samples to ensure specificity against structurally similar progestins (e.g., megestrol acetate) .

- LC-MS/MS: Gold standard for clinical pharmacokinetic studies due to high sensitivity (detection limits <1 ng/mL) and ability to resolve metabolites .

- Quality Control: Include internal standards (e.g., deuterated MPA) to correct for matrix effects .

Advanced Research Questions

Q. How do structural modifications of MPA influence its glucocorticoid activity and vascular side effects?

MPA’s 6α-methyl group and 4-en-3-one configuration in ring A are critical for glucocorticoid receptor (GR) binding, leading to thrombin receptor upregulation and procoagulant effects .

- Experimental Design:

- In Vitro: Compare wild-type and GR-knockout endothelial cells exposed to MPA. Measure adhesion molecules (e.g., ICAM-1) via flow cytometry .

- In Vivo: Use murine models to assess thrombosis risk (e.g., FeCl₃-induced carotid injury) with/without MPA co-administration. Monitor platelet aggregation and fibrin deposition .

Q. How can conflicting clinical data on MPA’s effects on lactation be resolved?

Studies report both neutral outcomes (no impact on milk supply) and adverse effects (galactorrhea in 3.6% of adolescents) .

- Methodology:

- Meta-Analysis: Pool data from randomized controlled trials (RCTs) stratified by postpartum timing (e.g., ≤6 weeks vs. >6 weeks) and dose. Use Cochrane risk-of-bias tool to assess study quality .

- Mechanistic Studies: Measure prolactin levels and mammary gland receptors in lactating rodents treated with MPA. Correlate with milk production metrics .

Q. What experimental models best capture MPA’s neurocognitive impacts, and how are they optimized?

MPA impairs spatial memory in ovariectomized rats, exacerbating Morris water maze deficits and reducing hippocampal GABA synthesis .

- Model Design:

- Animals: Use aged, surgically menopausal rats to mimic postmenopausal hormone loss. Administer MPA (10 mg/kg/day, subcutaneous) for 8 weeks .

- Behavioral Tests: Combine Morris water maze (long-term memory) and radial arm maze (working memory). Include progesterone-treated controls to isolate MPA-specific effects .

- Biomarkers: Quantify glutamic acid decarboxylase (GAD) in hippocampal lysates via Western blot to link cognitive deficits to GABAergic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.